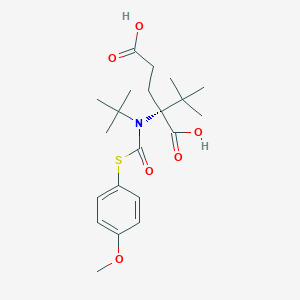
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is a complex organic compound that features a combination of tert-butyl groups, a methoxyphenyl group, and a thioester linkage attached to an L-glutamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate typically involves multiple steps, starting with the protection of the L-glutamate amino and carboxyl groups. The tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions. The methoxyphenyl thioester is then formed by reacting 4-methoxyphenyl thiol with a suitable carbonyl compound, such as an acid chloride or anhydride, in the presence of a base. The final step involves coupling the protected L-glutamate with the methoxyphenyl thioester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage can undergo hydrolysis, releasing the active methoxyphenyl thiol, which can modulate biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant with similar structural features but lacking the L-glutamate backbone.
Di-tert-butyl-4-methylphenol: Another antioxidant with a similar tert-butyl and phenol structure but different functional groups.
Uniqueness
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is unique due to its combination of tert-butyl groups, methoxyphenyl thioester, and L-glutamate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H31NO6S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(2R)-2-tert-butyl-2-[tert-butyl-(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C21H31NO6S/c1-19(2,3)21(17(25)26,13-12-16(23)24)22(20(4,5)6)18(27)29-15-10-8-14(28-7)9-11-15/h8-11H,12-13H2,1-7H3,(H,23,24)(H,25,26)/t21-/m0/s1 |
InChI-Schlüssel |
RUGBSWQAPFRVPX-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)(C)[C@](CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
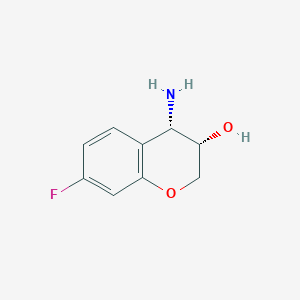
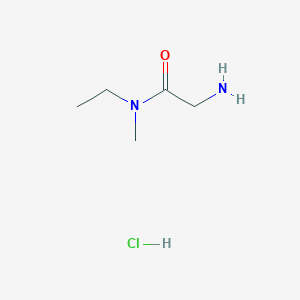



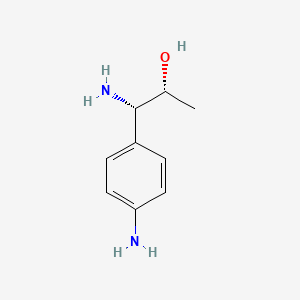
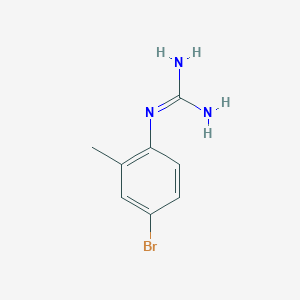


![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
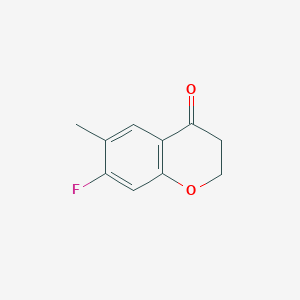
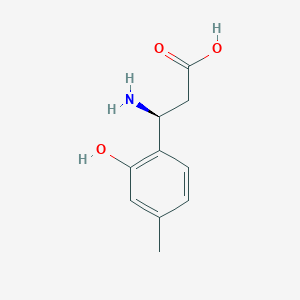
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
